molecular formula C6H11N3 B13694589 5-Ethyl-4-methyl-1H-imidazol-2-amine

5-Ethyl-4-methyl-1H-imidazol-2-amine

Cat. No.: B13694589
M. Wt: 125.17 g/mol
InChI Key: BDOQDYNVOVZWSL-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-1H-imidazol-2-amine: is a heterocyclic organic compound with the molecular formula C6H11N3 It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may produce various substituted imidazole derivatives .

Scientific Research Applications

5-Ethyl-4-methyl-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminobenzimidazole
  • 6-Aminobenzimidazole
  • 5-Cyanobenzimidazole
  • 5-Methyl-1H-benzimidazol-2-amine
  • 5-Fluoro-1H-benzimidazole

Uniqueness

5-Ethyl-4-methyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

4-ethyl-5-methyl-1H-imidazol-2-amine

InChI

InChI=1S/C6H11N3/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H3,7,8,9)

InChI Key

BDOQDYNVOVZWSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)N)C

Origin of Product

United States

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